![molecular formula C25H24ClN3O3S B2696231 Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 476305-70-1](/img/structure/B2696231.png)
Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. The search results indicate that the density of this compound is approximately 1.3±0.1 g/cm3, and its boiling point is around 544.7±50.0 °C at 760 mmHg . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthetic Methodologies and Catalytic Applications
Ionic Liquid-Regulated Sulfamic Acid for Chemoselective Transesterification : Wang Bo, Y. Ming, and Suo Ji Shuan (2003) demonstrated the use of 1-Propyl-3-methylimidazolium chloride ([C3MIm]Cl) ionic liquid and sulfamic acid (NH2SO3H) as a synergetic catalytic medium for the transesterification of β-ketoesters. This method highlights the chemoselective transesterification ability and reusability of the catalytic system, which could potentially be applied in the synthesis of complex organic compounds similar to the one (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).
Molecular Docking and Antimicrobial Activity
Study on Pyridine Carbonitrile Derivatives : A focus on the synthesis and reactions of pyridine carbonitrile derivatives revealed their potential as antimicrobial and antioxidant agents. This research suggests the relevance of incorporating pyridine structures, akin to the specified compound, in designing molecules with biological activities (H. H, Sayed, M. E., Flefel, et al., 2015).
Advanced Materials
Transparent Aromatic Polyimides with High Refractive Index : Tapaswi et al. (2015) synthesized transparent polyimides (PIs) with high refractive indices and small birefringences, showcasing the importance of sulfur-containing compounds in developing materials with unique optical properties. This could hint at the utility of the compound in materials science, especially in the creation of high-performance polymers (Tapaswi et al., 2015).
Antioxidant Properties
Antioxidant Compounds from Propolis : Research by Haisha Yang et al. (2011) on the antioxidant activities of extracts from propolis indicates the ongoing interest in finding new compounds with antioxidant properties. While the study does not directly involve the compound of interest, it underscores the broader research efforts into compounds that could offer health benefits through their antioxidant capacity (Haisha Yang et al., 2011).
Mechanism of Action
The mechanism of action of a compound typically refers to its biological activity, which is not applicable for all chemicals. Without specific context, such as a biological target or a disease state, it’s challenging to discuss the mechanism of action for this compound. The search results do not provide information on any biological activity for this compound.
properties
IUPAC Name |
propyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-3-13-32-21(30)15-33-25-19(14-27)23(18-11-7-8-12-20(18)26)22(16(2)28-25)24(31)29-17-9-5-4-6-10-17/h4-12,23,28H,3,13,15H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJDTARKZEIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)
![3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2696150.png)
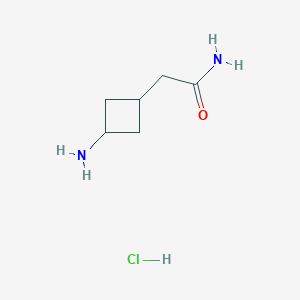
![2-[(4-Fluorobenzyl)amino]acetonitrile](/img/structure/B2696152.png)
![(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2696154.png)
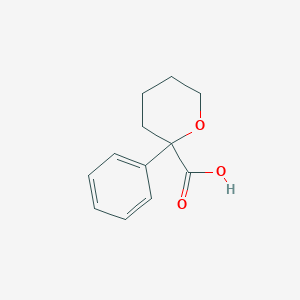
![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B2696162.png)
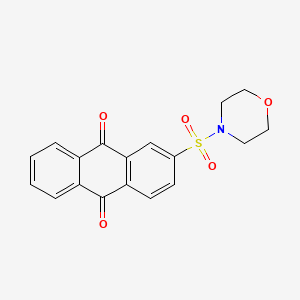
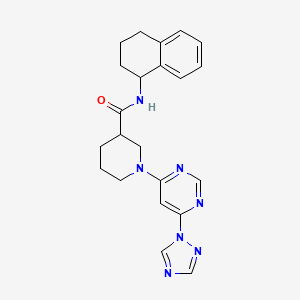
![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)
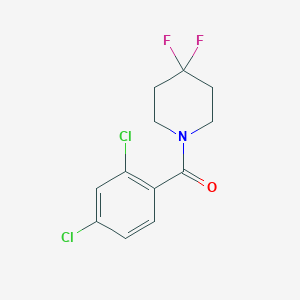
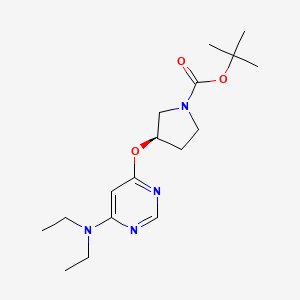
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)